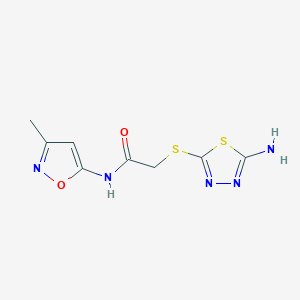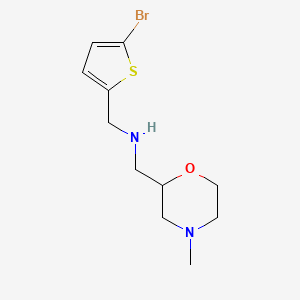
1-(5-Bromothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine is a synthetic organic compound that features a brominated thiophene ring and a morpholine derivative. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine typically involves:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of the Morpholine Derivative: 4-Methylmorpholine is synthesized through the reaction of morpholine with a methylating agent such as methyl iodide.
Coupling Reaction: The brominated thiophene is then coupled with the morpholine derivative using a suitable base and solvent under controlled conditions.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis, including continuous flow reactions and the use of automated systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to hydrogen, or the thiophene ring can be hydrogenated.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: De-brominated thiophene or hydrogenated thiophene.
Substitution: Thiophene derivatives with various substituents.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action for 1-(5-Bromothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-Chlorothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine
- 1-(5-Fluorothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine
Uniqueness
The presence of the bromine atom in 1-(5-Bromothiophen-2-yl)-N-((4-methylmorpholin-2-yl)methyl)methanamine may confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s behavior in chemical reactions and interactions with biological targets.
Propiedades
Fórmula molecular |
C11H17BrN2OS |
|---|---|
Peso molecular |
305.24 g/mol |
Nombre IUPAC |
N-[(5-bromothiophen-2-yl)methyl]-1-(4-methylmorpholin-2-yl)methanamine |
InChI |
InChI=1S/C11H17BrN2OS/c1-14-4-5-15-9(8-14)6-13-7-10-2-3-11(12)16-10/h2-3,9,13H,4-8H2,1H3 |
Clave InChI |
NNDFIDAETAONOR-UHFFFAOYSA-N |
SMILES canónico |
CN1CCOC(C1)CNCC2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2,2,2-trichloro-1-(piperidin-1-yl)ethyl]hexanamide](/img/structure/B14912349.png)
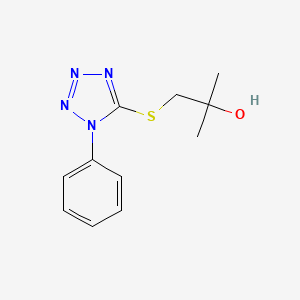
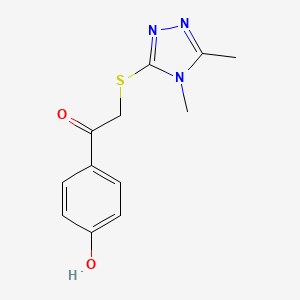
![4-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B14912386.png)
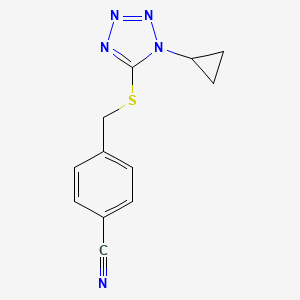

![2-(2-Amino-1H-benzo[d]imidazol-1-yl)-4,5-dimethylphenol](/img/structure/B14912397.png)



